molecular formula C12H11NO3 B139865 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione CAS No. 140480-96-2

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

Cat. No.: B139865
CAS No.: 140480-96-2
M. Wt: 217.22 g/mol
InChI Key: JDVPTEHVKDQQAO-UHFFFAOYSA-N
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Description

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a methoxyphenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-methoxybenzyl chloride with pyrrole-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
  • 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2,5-dione
  • 1-(4-Methoxyphenyl)-1H-indole-2,5-dione

Uniqueness: 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-10-4-2-9(3-5-10)8-13-11(14)6-7-12(13)15/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVPTEHVKDQQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372265
Record name 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140480-96-2
Record name 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140480-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Reagents: Ph3P (1.31 g, 5 mmol), DEAD (0.8 ml, 5 mmol), p-methoxybenzyl alcohol (0.93 ml, 7.5 mmol) and maleimide (0.48 g, 5 mmol).
Name
Quantity
1.31 g
Type
reactant
Reaction Step One
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DEAD
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.93 mL
Type
reactant
Reaction Step Three
Quantity
0.48 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

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